molecular formula C16H16Cl3N B589251 (1R,4R)-N-Desmethyl Sertraline Hydrochloride CAS No. 675126-09-7

(1R,4R)-N-Desmethyl Sertraline Hydrochloride

Cat. No.: B589251
CAS No.: 675126-09-7
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-INXKOZGQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Identification

(1R,4R)-N-Desmethyl Sertraline Hydrochloride is systematically designated as (1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. The compound carries the Chemical Abstracts Service registry number 675126-09-7, providing a unique identifier for this specific stereoisomeric form. Alternative nomenclature includes 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride, (1R,4R)-, reflecting its tetrahydronaphthalene core structure with dichlorophenyl substitution.

The molecular formula C₁₆H₁₆Cl₃N encompasses the free amine base combined with hydrogen chloride, yielding a molecular weight of 328.7 grams per mole. The compound's structural identifiers include specific stereochemical descriptors that distinguish it from other possible isomeric forms. The InChI key YKXHIERZIRLOLD-INXKOZGQSA-N provides a standardized representation for computational chemistry applications. The compound has been assigned the DSSTox Substance Identifier DTXSID50747554 within environmental and toxicological databases.

Table 1: Chemical Identification Parameters

Parameter Value
IUPAC Name (1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Molecular Formula C₁₆H₁₆Cl₃N
Molecular Weight 328.7 g/mol
CAS Number 675126-09-7
InChI Key YKXHIERZIRLOLD-INXKOZGQSA-N
SMILES C1CC@HN.Cl

Historical Context in Sertraline Metabolite Research

The discovery and characterization of this compound emerged from comprehensive investigations into sertraline metabolism that began following the compound's therapeutic development in the 1970s and 1980s. Research conducted by Pfizer scientists, including chemist Willard Welch and pharmacologist Kenneth Koe, initially focused on the primary therapeutic stereoisomer but subsequently expanded to encompass metabolic products and stereoisomeric variants. The identification of this specific stereoisomer represented a crucial advancement in understanding the complete metabolic profile of sertraline and the significance of stereochemical configuration in biological activity.

Early metabolic studies revealed that sertraline undergoes extensive first-pass metabolism, with N-demethylation representing the principal metabolic pathway. This process generates desmethylsertraline, also known as norsertraline, through the action of multiple cytochrome P450 enzymes, particularly CYP2B6, with contributions from CYP2C19, CYP3A4, and CYP2D6. The recognition that this metabolic process could yield multiple stereoisomeric forms led to systematic investigations of each possible configuration, including the (1R,4R) variant.

Research conducted in the 1990s established that N-desmethylsertraline exhibited significantly reduced potency compared to the parent compound, with studies demonstrating 10- to 20-fold less potency at blocking serotonin reuptake in vitro. These findings highlighted the importance of the N-methyl group for optimal receptor binding and therapeutic efficacy. The specific characterization of the (1R,4R) stereoisomer within this metabolic framework provided essential data for understanding structure-activity relationships and pharmaceutical impurity profiles.

Stereochemical Configuration and Significance

The stereochemical configuration of this compound represents one of four possible stereoisomeric forms arising from the two chiral centers present in the sertraline molecular framework. Sertraline possesses stereogenic centers at the C-1 and C-4 positions of the tetrahydronaphthalene ring system, generating four theoretical stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). The (1R,4R) configuration represents the cis-relationship between the amine and dichlorophenyl substituents, with both groups positioned on the same face of the ring system.

Extensive pharmacological investigations have demonstrated that biological activity within the sertraline series is highly stereoselective, with the (1S,4S) configuration representing the therapeutically active form. The (1R,4R) stereoisomer, while structurally related, exhibits substantially diminished pharmacological activity and is classified as a therapeutically inactive enantiomer. This stereoselectivity reflects the precise spatial requirements for optimal interaction with the serotonin transporter protein and other molecular targets.

The stereochemical designation (1R,4R) indicates the absolute configuration at each chiral center according to Cahn-Ingold-Prelog priority rules. At the C-1 position bearing the amine group, the R configuration specifies the spatial arrangement of substituents in order of decreasing priority. Similarly, at the C-4 position bearing the dichlorophenyl group, the R configuration defines the three-dimensional orientation of attached groups. This precise stereochemical definition is crucial for distinguishing this compound from its stereoisomeric relatives and understanding its distinct biological properties.

Table 2: Stereoisomeric Forms of N-Desmethyl Sertraline

Configuration Geometric Relationship Therapeutic Activity Relative Abundance
(1S,4S) cis Active Primary metabolite
(1R,4R) cis Inactive Minor component
(1S,4R) trans Inactive Impurity
(1R,4S) trans Inactive Impurity

Molecular Structure and Bonding Properties

The molecular architecture of this compound centers on a tetrahydronaphthalene bicyclic framework bearing an amine substituent at the C-1 position and a dichlorophenyl group at the C-4 position. The tetrahydronaphthalene core consists of a benzene ring fused to a saturated cyclohexane ring, providing a rigid structural foundation that constrains molecular flexibility and defines spatial relationships between substituents. The aromatic naphthalene system contributes to molecular stability through resonance delocalization while maintaining specific geometric constraints essential for biological recognition.

The dichlorophenyl substituent at the C-4 position features two chlorine atoms positioned at the 3 and 4 positions of the benzene ring, creating a distinctive electronic environment that influences both chemical reactivity and molecular recognition properties. These chlorine substituents serve as electron-withdrawing groups, modifying the electronic density distribution throughout the aromatic system and potentially affecting intermolecular interactions with biological targets. The specific positioning of these halogen atoms creates a unique molecular surface that contributes to the compound's distinct pharmacological profile.

The primary amine functionality at the C-1 position represents the site of N-demethylation from the parent sertraline molecule, where removal of the N-methyl group creates a more basic nitrogen center. This structural modification significantly alters the compound's physicochemical properties, including lipophilicity, basicity, and hydrogen bonding capacity. The protonated amine in the hydrochloride salt form exhibits enhanced water solubility compared to the free base, facilitating analytical characterization and potential biological studies.

Table 3: Molecular Bonding Characteristics

Structural Feature Bond Type Electronic Properties
Tetrahydronaphthalene Core C-C σ bonds, aromatic π system Rigid framework, resonance stabilization
Dichlorophenyl Group C-Cl bonds, aromatic system Electron withdrawal, halogen bonding potential
Primary Amine C-N σ bond Basic center, hydrogen bonding donor/acceptor
Hydrochloride Salt Ionic N⁺-H...Cl⁻ Enhanced solubility, crystalline stability

The three-dimensional molecular geometry places the amine and dichlorophenyl substituents in a cis-relationship, with both groups oriented toward the same face of the tetrahydronaphthalene ring system. This spatial arrangement creates a compact molecular structure with defined hydrophobic and hydrophilic regions that influence intermolecular interactions and biological recognition. The specific (1R,4R) stereochemical configuration establishes a unique molecular shape that differs significantly from the therapeutically active (1S,4S) form, explaining the observed differences in biological activity and receptor affinity.

Properties

IUPAC Name

(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-INXKOZGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747554
Record name (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-09-7
Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation of Tetralinone Precursors

The most detailed synthetic route involves the formylation of a tetralinone intermediate. As described in ChemicalBook entry, (R)-4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone undergoes reaction with formic acid and formamide at elevated temperatures (160–165°C) under nitrogen for 15 hours. This step introduces a formyl group to the amine, yielding (1R,4R)-N-Formyl-N-desmethyl Sertraline as a key intermediate. The reaction mixture is cooled, purified via flash chromatography (ethyl acetate/hexane gradient), and separated into diastereomers, with the (1R,4R)-isomer isolated as the first eluting product.

Reaction Conditions and Outcomes

StepReagents/ConditionsProductYieldReference
1Formic acid, formamide, 160–165°C, 15h(1R,4R)-N-Formyl-N-desmethyl Sertraline400 mg

This method highlights the importance of temperature control and solvent selection in achieving stereoselectivity. The use of formamide as both a solvent and reactant facilitates nucleophilic attack on the carbonyl group of the tetralinone precursor, enabling ring closure and formyl group incorporation.

Stereochemical Control and Isomer Separation

The synthesis of (1R,4R)-N-Desmethyl Sertraline Hydrochloride requires stringent control over stereochemistry due to the presence of two chiral centers. The formylation reaction described in produces both (1R,4R) and (1S,4R) isomers, necessitating chromatographic separation. The (1R,4R)-isomer is identified via nuclear magnetic resonance (NMR) spectroscopy, with distinct signals at δ 5.22–5.30 ppm (multiplet, 1H) and δ 8.22 ppm (singlet, formyl proton).

Key NMR Data for Isomer Identification

Isomerδ (ppm) SignatureReference
(1R,4R)5.22–5.30 (m, 1H), 8.22 (s, 1H)
(1S,4R)5.38–5.42 (m, 1H), 8.28 (s, 1H)

Separation efficiency depends on solvent polarity and column packing material, with ethyl acetate/hexane mixtures (3:7 to 1:1) providing optimal resolution.

Comparative Analysis with Sertraline Hydrochloride Synthesis

The preparation of this compound shares similarities with sertraline hydrochloride synthesis, particularly in crystallization techniques. Patent describes sertraline hydrochloride Form II production by dissolving sertraline free base in isoamyl alcohol, adjusting pH to 2.0 with HCl, and stirring for 14 hours. This method could be adapted for the desmethyl analog by substituting sertraline with N-desmethyl intermediates.

Crystallization Parameters

ParameterSertraline HCl Form IIProposed for Desmethyl Analog
SolventIsoamyl alcoholIsoamyl alcohol or ethyl acetate
Temperature25–30°C25–30°C
Drying Conditions65°C, 4 hours60–70°C, 4–6 hours

Metabolic Pathways and In Vivo Formation

Although beyond synthetic chemistry, the cytochrome P-450 (CYP)-mediated N-demethylation of sertraline to its desmethyl metabolite is well-characterized. CYP2C9 and CYP3A4 are primary isoforms responsible, with Michaelis-Menten parameters of KM=18.1±2.0μMK_M = 18.1 \pm 2.0 \, \mu\text{M} and Vmax=0.45±0.03nmol/min/mgV_{\text{max}} = 0.45 \pm 0.03 \, \text{nmol/min/mg} in human liver microsomes. This pathway underscores the compound’s pharmacological relevance but diverges from laboratory synthesis.

Analytical Characterization

PubChem entries and provide foundational data for validating synthesis outcomes:

Physicochemical Properties

PropertyValueReference
Molecular FormulaC17H17Cl2NHCl\text{C}_{17}\text{H}_{17}\text{Cl}_2\text{N} \cdot \text{HCl}
Molecular Weight328.7 g/mol
CAS Number675126-09-7

High-performance liquid chromatography (HPLC) purity exceeding 99.7% is achievable through carbon treatment and recrystallization, as demonstrated in analogous sertraline preparations .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-N-Desmethyl Sertraline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of (1R,4R)-N-Desmethyl Sertraline Hydrochloride involves its interaction with serotonin transporters. Although it is not the active therapeutic isomer, it plays a role in the overall pharmacokinetics and metabolism of Sertraline. The compound binds to serotonin transporters, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft .

Comparison with Similar Compounds

Key Observations :

  • The (1R,4R) and (1S,4S) isomers are enantiomers, while (1R,4S) and (1S,4R) are diastereomers.
  • The (1S,4S) configuration matches sertraline’s active stereochemistry, explaining its higher potency compared to other isomers .

Pharmacological Activity Comparisons

Serotonin Transporter (SERT) Inhibition

Compound SERT IC₅₀ (nM) Norepinephrine Transporter (NET) IC₅₀ (nM) Source
Sertraline (Parent) 0.2–4.0 35–420
N-Desmethyl Sertraline (Major Metabolite) ~3–19 ~35–50
(1R,4R)-N-Desmethyl Sertraline HCl >100 >100
(1S,4R)-N-Desmethyl Sertraline HCl 19 35

Findings :

  • The (1R,4R) isomer exhibits significantly reduced activity (IC₅₀ >100 nM for SERT/NET) compared to sertraline and its major metabolite, N-desmethylsertraline .
  • The (1S,4R) isomer retains moderate SERT inhibition (IC₅₀ = 19 nM), suggesting stereochemistry at C1 and C4 critically influences binding affinity .

Metabolic and Clinical Relevance

  • Sertraline : Metabolized primarily via CYP3A4/CYP2C19 to N-desmethylsertraline, which retains ~20% of the parent drug’s SERT inhibitory activity .
  • (1R,4R)-N-Desmethyl Sertraline: Represents a minor metabolite with negligible clinical impact due to low potency .
  • Isomer-Specific Activity : Only the (1S,4S) and (1S,4R) isomers demonstrate meaningful receptor interactions, highlighting the importance of stereochemical precision in drug design .

Stability and Handling

All N-desmethyl sertraline isomers are stable as powders at +4°C and require standard laboratory precautions (e.g., avoiding inhalation, skin contact) . No significant differences in stability or reactivity between isomers have been reported.

Research Implications

  • Pharmacology : The (1R,4R) isomer serves as a negative control in studies investigating sertraline’s stereochemical requirements for SERT/NET binding .
  • Drug Development : Highlighting the reduced activity of demethylated metabolites underscores the need for structural optimization to avoid inactive byproducts .

Biological Activity

(1R,4R)-N-Desmethyl Sertraline Hydrochloride is a metabolite of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder, and social anxiety disorder. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and therapeutic potential.

The chemical structure of this compound is derived from sertraline through N-demethylation. While sertraline exhibits significant pharmacological activity as an SSRI, its metabolite, N-desmethylsertraline, is noted to have considerably reduced potency. The metabolic pathways involved in the conversion of sertraline to N-desmethylsertraline are primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

N-Desmethylsertraline retains some ability to inhibit the serotonin transporter (SLC6A4), albeit at a lower efficacy compared to its parent compound. This inhibition enhances serotonin signaling in the synaptic cleft, contributing to its antidepressant effects. Additionally, it has been observed to affect other neurotransmitter systems, including norepinephrine and dopamine reuptake, which may contribute to its overall pharmacological profile .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Serotonin Transporter Inhibition : While less potent than sertraline, it still inhibits SLC6A4.
  • Modulation of Neurotransmitter Systems : It influences norepinephrine and dopamine transporters.
  • Impact on Cytochrome P450 Enzymes : It has minimal inhibitory effects on major CYP enzymes, suggesting a lower potential for drug-drug interactions compared to sertraline .

Efficacy in Depression and Anxiety Disorders

Clinical studies indicate that while sertraline is effective in treating depression and anxiety disorders, the role of N-desmethylsertraline as a contributing factor remains less clear. Some studies have suggested that higher plasma concentrations of N-desmethylsertraline correlate with treatment outcomes; however, this relationship is not consistently observed across all patient populations .

Case Studies

  • Major Depressive Disorder : In a 52-week trial involving sertraline treatment, patients exhibited significant improvements in depression scores. The role of N-desmethylsertraline was acknowledged but not isolated in efficacy assessments .
  • Obsessive-Compulsive Disorder : A study showed that sertraline administration led to decreased OCD symptoms over time; however, specific contributions from N-desmethylsertraline were not distinctly measured .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a prolonged half-life ranging from 56 to 120 hours. This extended half-life suggests that the metabolite can accumulate in plasma, potentially influencing therapeutic outcomes over extended treatment periods .

Tables

PropertySertralineN-Desmethyl Sertraline
Chemical StructureC17H17Cl2NC16H16Cl2N
PotencyHighLow
Half-Life22-36 hours56-120 hours
Main Metabolizing EnzymesCYP3A4, CYP2C19Minor contributions from CYPs
Therapeutic UseMDD, OCD, Panic DisorderLimited understanding

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic methods for identifying (1R,4R)-N-Desmethyl Sertraline Hydrochloride?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:ethanol (90:10, v/v) to resolve stereoisomers. Retention time comparison with reference standards validates configuration .
  • Mass Spectrometry (MS) : Confirm molecular weight (328.66 g/mol for free base; 342.69 g/mol for hydrochloride) via ESI-MS in positive ion mode .
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the tetrahydronaphthalene backbone and dichlorophenyl substituents. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methylamine protons (δ 2.5–3.0 ppm) .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :

  • Store at < -15°C under inert gas (e.g., nitrogen) to avoid hygroscopic degradation .
  • Use amber glass vials to minimize light exposure. Pre-heat to room temperature before use to prevent condensation .
  • Avoid contact with water or strong oxidizers, as decomposition products include HCl and nitrogen oxides .

Advanced Research Questions

Q. What experimental strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate solutions (1 mg/mL in methanol or PBS) at 25°C, 40°C, and 60°C for 0–30 days. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile:water gradient) .
  • pH Stability : Prepare buffers (pH 1–9) and analyze degradation kinetics using UV-Vis spectroscopy (λ = 254 nm). Correlate with LC-MS to identify breakdown products (e.g., dichlorophenyl derivatives) .

Q. How can researchers address discrepancies in stereochemical purity during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® AD-H column with heptane:ethanol:diethylamine (80:20:0.1) to separate (1R,4R) from (1S,4S) isomers. Resolution ≥1.5 is required for pharmacopeial compliance .
  • Crystallization Optimization : Recrystallize in ethanol:water (70:30) to enhance enantiomeric excess. Monitor via polarimetry (specific rotation: +37.9° in methanol) .

Q. What in vitro models are suitable for evaluating its serotonin/norepinephrine transporter (SERT/NET) inhibition?

  • Methodological Answer :

  • Radioligand Binding Assays : Use HEK-293 cells transfected with human SERT or NET. Incubate with 3H^3H-paroxetine (SERT) or 3H^3H-nisoxetine (NET) and test compound (0.1–100 nM). Calculate IC50_{50} via nonlinear regression (Table 1) .

    Table 1 : Pharmacological Activity

    TargetIC50_{50} (nM)Experimental ModelReference
    SERT19HEK-293 transfected cells
    NET35HEK-293 transfected cells

Q. How can impurity profiles be rigorously characterized for regulatory compliance?

  • Methodological Answer :

  • HPLC-UV/MS Method : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% phosphoric acid:acetonitrile (60:40) at 1 mL/min. Detect impurities at 220 nm (Table 2) .

    Table 2 : Impurity Limits (USP Standards)

    ImpurityRelative Retention TimeLimit (%)
    3,4-Dichlorophenyl analog1.64≤0.1
    2,3-Dichlorophenyl analog0.32≤0.15

Ecological and Metabolic Research

Q. What methodologies are proposed for studying environmental persistence or biodegradation?

  • Methodological Answer :

  • OECD 301D Test : Incubate with activated sludge (30°C, 28 days) and measure DOC removal. LC-MS/MS quantifies residual compound (LOQ = 0.1 µg/L) .
  • Soil Mobility Assays : Use OECD 121 column chromatography with loamy sand. Elute with artificial rainwater and analyze leaching potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.